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molecular formula C9H13N5S B2934550 6-amino-9-butyl-9H-purine-8-thiol CAS No. 521308-65-6

6-amino-9-butyl-9H-purine-8-thiol

Cat. No. B2934550
M. Wt: 223.3
InChI Key: VSPKVDZMMKGTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241890B2

Procedure details

A suspension of 8-bromo-9-butyl-9H-purin-6-ylamine (0.50 g, 1.85 mmol) and thiourea (1.49 g, 19.6 mmol) in n-butanol (10 ml) was heated to reflux for 14 h. Dilution with CH2Cl2 (70 ml), washing with water and concentration afforded 6-amino-9-butyl-7,9-dihydro-purine-8-thione as a white powder (0.42 g, 1.87 mmol, 100%). 1H NMR (DMSO-d6) δ 12.35-12.25 (br. s, 1H), 8.13 (s, 1H), 6.92-6.72 (br. s., 2H), 4.09 (t, J=7.6 Hz, 2H), 1.71 (quint., J=7.5 Hz, 2H), 1.29 (sext., J=7.5 Hz, 2H), 0.87 (t, J=7.4 Hz, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]([CH2:12][CH2:13][CH2:14][CH3:15])[C:4]2[C:9]([N:10]=1)=[C:8]([NH2:11])[N:7]=[CH:6][N:5]=2.NC(N)=[S:18]>C(O)CCC>[NH2:11][C:8]1[N:7]=[CH:6][N:5]=[C:4]2[C:9]=1[NH:10][C:2](=[S:18])[N:3]2[CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N(C2=NC=NC(=C2N1)N)CCCC
Name
Quantity
1.49 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
WASH
Type
WASH
Details
Dilution with CH2Cl2 (70 ml), washing with water and concentration

Outcomes

Product
Name
Type
product
Smiles
NC1=C2NC(N(C2=NC=N1)CCCC)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.87 mmol
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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